

Synthesis and Characterization of 3-iodo-6-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-6-nitro-1H-indazole**

Cat. No.: **B1314062**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-iodo-6-nitro-1H-indazole**, a key heterocyclic building block in medicinal chemistry. This compound serves as a versatile intermediate for the development of various therapeutic agents, particularly kinase inhibitors. This document outlines a detailed synthetic protocol and provides expected characterization data based on analogous compounds, presented in a structured format for clarity and ease of use.

Physicochemical Properties

3-Iodo-6-nitro-1H-indazole is a solid, slightly pale yellow compound. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₄ IN ₃ O ₂
Molecular Weight	289.03 g/mol
CAS Number	70315-70-7
Appearance	Slightly Pale Yellow Solid
Melting Point	265 °C

Synthesis of 3-iodo-6-nitro-1H-indazole

The synthesis of **3-iodo-6-nitro-1H-indazole** is achieved through the direct iodination of 6-nitro-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution. The reaction is typically carried out by treating 6-nitro-1H-indazole with molecular iodine in the presence of a base.

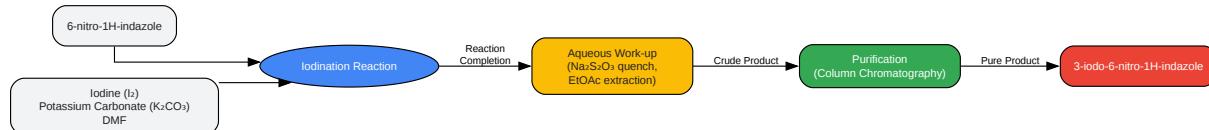
Experimental Protocol: Iodination of 6-nitro-1H-indazole

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.

Materials and Reagents:

- 6-nitro-1H-indazole
- Iodine (I₂)
- Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate (EtOAc)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Equipment:


- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Thin Layer Chromatography (TLC) plates

Procedure:

- Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 equivalent).
- Dissolution: Add anhydrous DMF to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
- Reagent Addition: Add molecular iodine (I_2) (approximately 1.5-2.0 equivalents) to the solution. Follow this with the portion-wise addition of potassium carbonate (K_2CO_3) or potassium hydroxide (KOH) (approximately 2.0-4.0 equivalents).
- Reaction: Heat the reaction mixture and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an ice-water mixture. Quench excess iodine by adding saturated aqueous sodium thiosulfate ($Na_2S_2O_3$) solution dropwise until the dark color of the iodine disappears.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash them sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure **3-iodo-6-nitro-1H-indazole**.

Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis workflow for **3-iodo-6-nitro-1H-indazole**.

Characterization Data (Predicted)

While specific experimental spectra for **3-iodo-6-nitro-1H-indazole** are not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the analysis of closely related substituted indazoles. This data provides a predictive framework for the characterization of the title compound.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts for **3-iodo-6-nitro-1H-indazole** in a solvent like DMSO-d₆ are presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Proton	Predicted Chemical Shift (ppm)	Multiplicity
NH	~13.5 - 14.5	br s
H-4	~7.8 - 8.0	d
H-5	~7.4 - 7.6	dd
H-7	~8.1 - 8.3	d

¹³C NMR Spectroscopy (Predicted)

The predicted carbon-13 NMR chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom.

Carbon	Predicted Chemical Shift (ppm)
C-3	~90 - 95
C-3a	~140 - 142
C-4	~120 - 122
C-5	~118 - 120
C-6	~145 - 148
C-7	~115 - 117
C-7a	~140 - 142

FT-IR Spectroscopy (Predicted)

The expected characteristic infrared absorption bands are listed below.

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch	~3300 - 3400 (broad)
C-H Aromatic	~3100
NO ₂ Asymmetric Stretch	~1520 - 1540
NO ₂ Symmetric Stretch	~1340 - 1360
C=C Aromatic	~1600, ~1470

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Parameter	Expected Value
Molecular Formula	C ₇ H ₄ IN ₃ O ₂
Exact Mass	288.9399
Ionization Mode	ESI+ or ESI-
Expected Ion	[M+H] ⁺ = 289.9477 or [M-H] ⁻ = 287.9321

Experimental Protocols for Characterization

The unambiguous identification of **3-iodo-6-nitro-1H-indazole** relies on a combination of the following spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

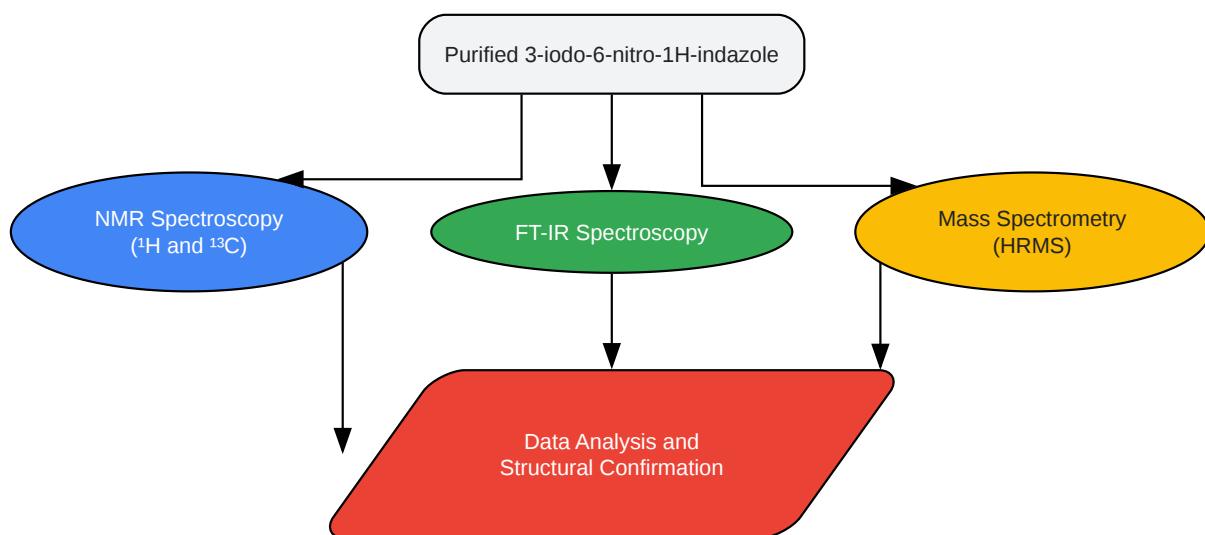
Data Acquisition:

- ¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
- ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing it into a thin pellet.

Data Acquisition: Record the spectrum on an FT-IR spectrometer.


Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

- Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).
- Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion.

Characterization Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Synthesis and Characterization of 3-iodo-6-nitro-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314062#synthesis-and-characterization-of-3-iodo-6-nitro-1h-indazole\]](https://www.benchchem.com/product/b1314062#synthesis-and-characterization-of-3-iodo-6-nitro-1h-indazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com